Copper octanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

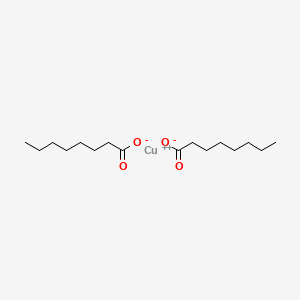

Structure

3D Structure of Parent

Properties

CAS No. |

3890-89-9 |

|---|---|

Molecular Formula |

C16H30CuO4 |

Molecular Weight |

350 g/mol |

IUPAC Name |

copper;octanoate |

InChI |

InChI=1S/2C8H16O2.Cu/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

VNZQQAVATKSIBR-UHFFFAOYSA-L |

SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] |

Other CAS No. |

20543-04-8 3890-89-9 |

Pictograms |

Irritant; Environmental Hazard |

Related CAS |

124-07-2 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

copper octanoate synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Copper Octanoate

Introduction

Copper (II) octanoate, also known as cupric octanoate or copper caprylate, is a metal-organic compound with the chemical formula (C₇H₁₅COO)₂Cu. It is a copper salt derived from octanoic acid, a naturally occurring fatty acid. As a versatile molecule, it has garnered significant interest in various fields. Primarily, it is recognized for its potent fungicidal and bactericidal properties, making it a key active ingredient in agricultural and horticultural products. The mechanism of action involves the slow release of cupric ions (Cu²⁺), which can denature proteins, interfere with enzyme activity, and disrupt cell membrane integrity in pathogens. Beyond its use in crop protection, the broader family of copper compounds is being explored for diverse biomedical and pharmaceutical applications, including anti-inflammatory, anti-proliferative, and biocidal agents, highlighting the potential for this compound in drug development.

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended for researchers, scientists, and professionals in drug development. It details experimental protocols, presents quantitative data in a structured format, and visualizes key processes and pathways.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a copper source, such as copper oxide, with n-octanoic acid. The following protocols are based on methods described in the literature.

Experimental Protocols for Synthesis

Method 1: Direct Reaction of Copper Oxide and n-Octanoic Acid

This method involves the direct reaction between copper (II) oxide and n-octanoic acid in a suitable solvent, typically an alcohol. The general reaction is:

2C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O

Protocol:

-

Reactant Preparation: In a 1L round-bottom flask, place 12.4g of copper oxide powder.

-

Solvent and Reagent Addition: Add 22.5g of n-octanoic acid (achieving a 1:1 molar ratio of n-octanoic acid to copper oxide) and 500mL of absolute ethanol.

-

Dissolution: Stir the mixture to ensure the n-octanoic acid fully dissolves in the ethanol.

-

Reaction: Place the flask in a water bath equipped with a condenser. Heat the water bath to 90°C and allow the reaction to reflux for approximately 36 hours.

-

Separation and Purification: After the reaction is complete, cool the mixture. The resulting product can be separated from the reaction mixture via solid-liquid separation techniques, such as filtration.

-

Drying: Dry the collected solid product to obtain pure this compound.

A variation of this protocol uses a different molar ratio (0.5:1 of n-octanoic acid to copper oxide) which also yields the desired product.

Caption: Workflow for the synthesis of this compound.

Synthesis Data

The efficiency of the synthesis process can be evaluated by its yield and the purity of the final product.

| Parameter | Value | Reference |

| Molar Ratio (Octanoic Acid:CuO) | 1:1 | |

| Purity | 99.3% | |

| Yield | 90.3% |

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| Molecular Formula | C₁₆H₃₀CuO₄ |

| Molecular Weight | 349.95 g/mol |

| Appearance | Solid |

| Synonyms | Cupric octanoate, Copper(II) octanoate, Copper caprylate |

Characterization of this compound

A suite of analytical techniques is employed to confirm the identity, structure, purity, and stability of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, this technique confirms the coordination of the carboxylate group to the copper ion.

Experimental Protocol:

-

Sample Preparation: A small amount of the dried this compound sample is mixed with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: The resulting spectrum is analyzed for characteristic absorption bands.

Expected Data and Interpretation: The formation of this compound is confirmed by changes in the carboxylate stretching frequencies compared to free octanoic acid.

| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |

| -OH (of carboxylic acid) | ~3400–3000 (broad) | Disappearance of this band indicates deprotonation of the carboxylic acid. |

| C-H (methylene/methyl) | ~2950–2850 | Symmetric and asymmetric stretching modes from the octanoate alkyl chain. |

| C=O (free carboxylic acid) | ~1710 | Disappearance of this band indicates coordination to the copper ion. |

| COO⁻ (asymmetric stretch) | ~1610–1560 | Indicates the formation of the carboxylate salt. |

| COO⁻ (symmetric stretch) | ~1440–1360 | Indicates the formation of the carboxylate salt. |

| Cu-O Bond | ~500 | Appearance of new peaks in the fingerprint region suggests the formation of a copper-oxygen bond. |

Note: The exact positions of the carboxylate peaks can provide insight into the coordination mode (e.g., monodentate, bidentate bridging).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. For copper (II) complexes, the d-d electronic transitions are characteristic and give rise to their color.

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., ethanol, DMSO) to prepare a solution of known concentration.

-

Data Acquisition: The absorbance spectrum of the solution is recorded using a UV-Vis spectrophotometer, typically over a range of 200–800 nm, using the pure solvent as a reference.

-

Analysis: The wavelength of maximum absorbance (λ_max) is identified.

Expected Data and Interpretation: Copper (II) complexes typically exhibit a broad, less intense absorption band in the visible region due to d-d transitions.

| Transition Type | Expected Wavelength Range (nm) | Interpretation |

| d-d transitions | ~600–810 | Characteristic of Cu(II) complexes, suggesting a square-planar or distorted octahedral coordination geometry. The exact λ_max depends on the ligand field. |

| Ligand-to-Metal Charge Transfer (LMCT) | ~200–315 | More intense bands in the UV region. |

Note: The position and intensity of the d-d band are sensitive to the coordination environment of the copper ion.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of materials. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Data Acquisition: The sample is heated in a TGA/DSC instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Analysis: The TGA curve shows mass loss steps corresponding to decomposition, while the DSC curve shows endothermic or exothermic peaks corresponding to phase transitions or reactions.

Expected Data and Interpretation: The thermal decomposition of copper carboxylates generally occurs in multiple steps.

| Thermal Event | Temperature Range (°C) | Observation (TGA) | Observation (DSC) |

| Dehydration | ~100-200 | Initial mass loss if water is present. | Endothermic peak. |

| Decomposition of Organic Ligand | ~200-400 | Significant mass loss corresponding to the loss of the octanoate ligands. | Exothermic or endothermic peaks. |

| Formation of Final Residue | >400 | Stable plateau corresponding to the mass of the final residue (e.g., CuO). | No significant thermal events. |

Note: The specific decomposition temperatures and mass loss percentages are unique to the compound and can be used for identification and purity assessment.

X-Ray Diffraction (XRD)

XRD is a powerful technique for determining the crystallographic structure of a solid material. It provides information on the phase, purity, and crystallite size of the sample.

Experimental Protocol:

-

Sample Preparation: The dried, powdered this compound sample is finely ground and mounted on a sample holder.

-

Data Acquisition: The sample is irradiated with monochromatic X-rays in a diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is compared to standard patterns from databases (e.g., JCPDS) to identify the crystalline phase.

Expected Data and Interpretation: The XRD pattern of a crystalline material consists of a series of sharp peaks at specific 2θ angles.

| 2θ Angles | Miller Indices (hkl) | Interpretation |

| Characteristic Peaks | (e.g., 111, 200, 220 for FCC structures) | The positions and relative intensities of the peaks are a fingerprint of the specific crystal structure of this compound. |

| Absence of other peaks | - | Indicates high phase purity of the sample. |

Note: For copper-based materials, diffraction peaks are often compared to standards for copper metal (FCC structure) or copper oxides to check for decomposition or impurities.

Scanning Electron Microscopy (SEM)

SEM is used to visualize the surface morphology, shape, and size of the material at the micro- or nanoscale.

Experimental Protocol:

-

Sample Preparation: A small amount of the this compound powder is mounted on an SEM stub using conductive adhesive tape or carbon paint. The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or palladium) to prevent charge buildup.

-

Imaging: The prepared sample is placed in the SEM chamber. A focused beam of electrons is scanned across the surface, and the resulting secondary electrons are detected to form an image.

-

Analysis: The SEM images are analyzed to determine the morphology, such as crystal shape (e.g., cubic, needle-like), particle size distribution, and surface texture.

Expected Data and Interpretation: SEM images provide direct visualization of the material's microstructure. For a crystalline salt like this compound, one would expect to see well-defined crystal structures. The images can reveal if the particles are uniform in size and shape, or if they are agglomerated.

Application in Drug and Pesticide Development: Mechanism of Action

This compound's primary application is as a fungicide and bactericide. Its efficacy stems from the toxicity of the copper (II) ion to microbial cells. This mechanism is relevant for both agricultural applications and its potential use in developing antimicrobial drugs.

Mechanism:

-

Dissociation: In the presence of water, this compound dissociates, slowly releasing cupric ions (Cu²⁺) and octanoate anions.

-

Cellular Interaction: The released Cu²⁺ ions are the primary active agent. They are non-specific in their action and can interact with multiple sites in a pathogen's cell.

-

Disruption of Cellular Function: Cu²⁺ ions bind to various functional groups in proteins and enzymes (e.g., sulfhydryl, phosphate, hydroxyl groups), leading to denaturation and loss of function. This disrupts critical metabolic pathways and cellular processes.

-

Membrane Damage: Copper ions can also interfere with the integrity of cell membranes, leading to leakage of essential cellular components and eventual cell death.

This multi-target mode of action makes the development of resistance by pathogens less likely compared to single-target pesticides or drugs.

Caption: Antimicrobial mechanism of action for this compound.

Conclusion

This guide has provided a detailed technical overview of the synthesis and characterization of this compound. The synthetic protocol via the reaction of copper oxide and n-octanoic acid is straightforward and yields a high-purity product. A comprehensive suite of analytical techniques, including FTIR, UV-Vis, TGA/DSC, XRD, and SEM, is essential for the thorough characterization of the compound, confirming its structure, purity, thermal stability, and morphology. Understanding these properties is critical for quality control and for predicting the compound's behavior in various applications. The well-established antimicrobial mechanism, driven by the release of copper ions, underscores its importance as a broad-spectrum fungicide and bactericide and suggests potential avenues for its exploration in the development of new therapeutic agents. The data and protocols compiled herein serve as a valuable resource for researchers and professionals working with this and related metallo-organic compounds.

An In-depth Technical Guide to the Chemical Properties and Structure of Copper(II) Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) octanoate, a metal carboxylate, is a compound of significant interest across various scientific and industrial domains. It is recognized for its utility as a fungicide, wood preservative, and catalyst.[1][2] This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of copper(II) octanoate, with a focus on data relevant to researchers, scientists, and professionals in drug development. The document outlines its physicochemical properties, spectroscopic signature, and structural features, along with detailed experimental protocols for its synthesis and characterization. Furthermore, it delves into its biological activity, particularly its mechanism of action as a broad-spectrum antimicrobial agent.

Chemical and Physical Properties

Table 1: General and Physicochemical Properties of Copper(II) Octanoate

| Property | Value | Reference(s) |

| Chemical Name | Copper(II) octanoate; Copper bis(octanoate) | [2] |

| Synonyms | Cupric octanoate, Copper caprylate | [2] |

| CAS Number | 20543-04-8, 3890-89-9 | [2] |

| Molecular Formula | C₁₆H₃₀CuO₄ | [2] |

| Molecular Weight | 349.95 g/mol | [2] |

| Appearance | Blue to blue-green solid/powder | [3] |

| Melting Point | Decomposes at approximately 252 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents; dispersible in water | [1][4] |

Structure and Spectroscopic Characterization

The structural elucidation of copper(II) octanoate reveals a fascinating molecular architecture that dictates its chemical behavior and reactivity.

Molecular Structure

X-ray diffraction studies have been instrumental in determining the solid-state structure of copper(II) octanoate. The compound adopts a dimeric "paddle-wheel" structure, a common motif for copper(II) carboxylates. In this arrangement, two copper(II) ions are bridged by four octanoate ligands. Each copper ion is coordinated to four oxygen atoms from the carboxylate groups in a square planar geometry. The two copper atoms are in close proximity, suggesting a degree of metal-metal interaction. This binuclear structure can be further extended through weak axial interactions with neighboring molecules, leading to the formation of one-dimensional polymeric chains.[5]

Table 2: Key Spectroscopic Data for Copper(II) Octanoate

| Spectroscopic Technique | Wavenumber/Wavelength | Assignment/Interpretation | Reference(s) |

| FTIR Spectroscopy | ~1610-1580 cm⁻¹ | Asymmetric COO⁻ stretching | [6] |

| ~1420-1400 cm⁻¹ | Symmetric COO⁻ stretching | [6] | |

| ~2925 cm⁻¹ | Asymmetric CH₂ stretching | ||

| ~2855 cm⁻¹ | Symmetric CH₂ stretching | ||

| UV-Vis Spectroscopy | ~680-700 nm | d-d transitions of Cu(II) ion | [7][8] |

| Below 300 nm | Ligand-to-metal charge transfer (LMCT) | [7] |

Experimental Protocols

Synthesis of Copper(II) Octanoate

A common method for the synthesis of copper(II) octanoate involves the reaction of a copper(II) salt with octanoic acid or its salt. The following protocol is based on a method described in the literature.[9]

Materials:

-

Copper(II) oxide (CuO)

-

n-Octanoic acid (C₈H₁₆O₂)

-

Absolute ethanol

Procedure:

-

In a round-bottom flask, combine copper(II) oxide and n-octanoic acid in a 1:2 molar ratio.

-

Add absolute ethanol to the flask to serve as a solvent and stir the mixture to dissolve the n-octanoic acid.

-

Equip the flask with a reflux condenser and heat the mixture in a water bath at approximately 90°C.

-

Allow the reaction to proceed under reflux for several hours (e.g., 36 hours) with continuous stirring. The progress of the reaction can be monitored by the color change of the solution to blue.

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting copper(II) octanoate can be isolated by removing the solvent under reduced pressure using a rotary evaporator.

-

The product can be further purified by washing with a non-polar solvent like hexane to remove any unreacted octanoic acid, followed by drying in a vacuum oven.

Characterization Methods

Methodology: A small amount of the synthesized copper(II) octanoate is ground with potassium bromide (KBr) and pressed into a pellet. The FTIR spectrum is then recorded.

Interpretation: The coordination of the carboxylate group to the copper ion is confirmed by the positions of the asymmetric (νₐsym) and symmetric (νₛym) COO⁻ stretching bands.[6] A significant separation between these two bands (Δν = νₐsym - νₛym) is indicative of a bridging or bidentate coordination mode, consistent with the paddle-wheel structure. The absence of a broad O-H stretching band around 3000 cm⁻¹ confirms the deprotonation of the carboxylic acid.

Methodology: A dilute solution of copper(II) octanoate in a suitable organic solvent (e.g., ethanol or chloroform) is prepared. The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm.

Interpretation: The spectrum is expected to show a broad, weak absorption band in the visible region (around 680-700 nm), which is characteristic of the d-d electronic transitions of the copper(II) ion in a distorted octahedral or square pyramidal geometry.[7][8] More intense bands in the ultraviolet region (below 300 nm) are typically assigned to ligand-to-metal charge transfer (LMCT) transitions.[7]

Methodology: Single crystals of copper(II) octanoate suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent. The crystal is then mounted on a diffractometer, and diffraction data is collected.

Interpretation: The collected data is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall molecular geometry, including the confirmation of the dimeric paddle-wheel structure.[5]

Biological Activity and Mechanism of Action

Copper(II) octanoate is primarily known for its fungicidal and bactericidal properties.[1] Its biological activity is attributed to the release of copper(II) ions, which are toxic to a wide range of microorganisms.

Mechanism of Action: The antimicrobial action of copper ions is multi-faceted and non-specific, which makes the development of resistance by microorganisms less likely. The released Cu²⁺ ions can:

-

Disrupt Enzyme Function: Copper ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups in proteins, including enzymes. Binding of copper to these groups can alter the protein's conformation and inactivate the enzyme, thereby disrupting essential metabolic pathways.

-

Interfere with Cellular Transport: Copper ions can affect the permeability of cell membranes, leading to the leakage of essential cellular components.

-

Generate Reactive Oxygen Species (ROS): In some instances, copper ions can participate in Fenton-like reactions, leading to the production of highly reactive hydroxyl radicals. These ROS can cause oxidative damage to lipids, proteins, and nucleic acids, ultimately leading to cell death.

-

Damage Nucleic Acids: Copper ions can interact with the phosphate backbone of DNA and RNA, potentially leading to the disruption of nucleic acid structure and function.

For drug development professionals, the broad-spectrum antimicrobial activity of copper compounds and their multi-targeted mechanism of action present an interesting area for the development of novel anti-infective agents, particularly in topical applications where controlled release of copper ions could be beneficial.

Visualization of the Mechanism of Action

The following diagram illustrates the proposed multi-site inhibitory mechanism of copper ions released from copper(II) octanoate on a fungal cell.

Caption: Multi-site inhibitory action of Cu²⁺ ions on a fungal cell.

Conclusion

Copper(II) octanoate is a compound with well-defined chemical and structural properties. Its characteristic dimeric paddle-wheel structure and the chemistry of the copper(II) ion are central to its reactivity and biological activity. The detailed experimental protocols provided herein offer a practical guide for its synthesis and characterization in a laboratory setting. For researchers in drug development, the multi-targeted antimicrobial mechanism of copper ions, the active component of copper(II) octanoate, suggests potential avenues for the design of novel therapeutics against a broad range of pathogens. Further research into controlled-release formulations and the specific interactions of copper(II) octanoate with biological systems could unlock new applications in medicine and materials science.

References

- 1. IR Infrared Absorption Bands of Carboxylate - 911Metallurgist [911metallurgist.com]

- 2. Cupric octanoate | C16H30CuO4 | CID 161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mrkremerscience.com [mrkremerscience.com]

- 4. researchgate.net [researchgate.net]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Copper( ii ) complexes of macrocyclic and open-chain pseudopeptidic ligands: synthesis, characterization and interaction with dicarboxylates - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT01496D [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis method for copper octoate - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to Copper Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of copper octanoate, a compound with significant applications in various scientific and industrial fields, including its role as a fungicide and bactericide. This document details its chemical identifiers, physicochemical properties, synthesis protocols, and mechanism of action.

Chemical Identifiers and Synonyms

This compound is a copper salt of octanoic acid. It is crucial to distinguish between the straight-chain isomer (n-octanoate) and its branched-chain isomers, such as 2-ethylhexanoate, as they may be assigned different identifiers. Several CAS numbers are associated with this compound and its isomers, reflecting the complexities in chemical substance registration.

| Identifier Type | Value | Source |

| CAS Number | 20543-04-8 | EPA, ChemIDplus, AICIS, ECHA[1] |

| 3890-89-9 | Benchchem, PubChem[2] | |

| IUPAC Name | copper bis(octanoate) | PubChem |

| copper;octanoate | Benchchem[2] | |

| Molecular Formula | C₁₆H₃₀CuO₄ | Benchchem, PubChem[2] |

| InChI | InChI=1S/2C₈H₁₆O₂.Cu/c21-2-3-4-5-6-7-8(9)10;/h22-7H₂,1H₃,(H,9,10);/q;;+2/p-2 | Benchchem[2] |

| InChIKey | VNZQQAVATKSIBR-UHFFFAOYSA-L | Benchchem[2] |

| SMILES | CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Cu+2] | Benchchem[2] |

| Synonyms | Copper(II) octanoate, Cupric octanoate, Copper caprylate, Octanoic acid, copper salt | PubChem |

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and application.

| Property | Value | Source |

| Molecular Weight | 349.95 g/mol | PubChem |

| Appearance | Blue liquid | |

| Solubility | Dispersible in water | |

| pH | 5.75 ± 0.50 | |

| Structure | Forms a binuclear "paddlewheel" structure common for copper(II) carboxylates, where two copper atoms are bridged by four octanoate ligands. | Benchchem[2] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for synthesizing this compound involves the reaction of a soluble copper(II) salt with octanoic acid or its salt, or the direct reaction of copper oxide with n-octanoic acid. The following protocol is based on the reaction with copper oxide.[3]

Materials:

-

Copper(II) oxide (CuO) powder

-

n-Octanoic acid (C₈H₁₆O₂)

-

Dehydrated ethanol (solvent)

-

1L Round-bottom flask

-

Water bath

-

Condenser

-

Stirring apparatus

Procedure:

-

In a 1L round-bottom flask, combine 12.4 g of copper(II) oxide powder and 22.5 g of n-octanoic acid. The molar ratio of n-octanoic acid to copper oxide is approximately 1:1.[3]

-

Add 500 mL of dehydrated ethanol to the flask.

-

Stir the mixture to dissolve the n-octanoic acid completely in the ethanol.

-

Set up the flask in a water bath equipped with a condenser.

-

Heat the water bath to 90°C and maintain this temperature to allow the reaction to proceed under reflux for 36 hours.[3]

-

After the reaction is complete, the resulting mixture contains the this compound product.

-

The final product is obtained after solid-liquid separation.

-

This method has been reported to yield a product with a purity of 99.3% and a yield of 90.3%.[3]

Mechanism of Action and Applications

Fungicidal and Bactericidal Activity

This compound functions as a contact fungicide and bactericide.[4][5] Its mechanism of action is based on the slow release of cupric ions (Cu²⁺).[6] These ions are believed to act via multiple modes of action:

-

Protein Denaturation: Copper ions can bind to various functional groups in proteins (such as sulfhydryl, hydroxyl, and imidazole groups), leading to the denaturation of enzymes and other critical proteins within the pathogen.[6][7]

-

Disruption of Cell Membranes: The interaction of copper ions with cell membranes can alter their integrity, leading to leakage of cellular contents.[6]

-

Interference with Energy Transport: Copper ions can interfere with essential energy transport systems within the microbial cells.[6]

Once a pathogen has penetrated the host plant tissue, copper fungicides are generally ineffective.[6]

Applications in Research and Drug Development

Copper compounds, in general, are being explored for various biomedical applications. Their ability to interact with biological molecules makes them interesting candidates for the development of new therapeutic agents.[8] The anti-proliferative and biocidal properties of copper are of particular interest in drug development.

Visualizations

Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Fungicidal Mechanism of Action

Caption: Simplified mechanism of this compound's fungicidal action.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. This compound | 3890-89-9 | Benchchem [benchchem.com]

- 3. Synthesis method for copper octoate - Eureka | Patsnap [eureka.patsnap.com]

- 4. Pesticide Active Ingredients Database / Home and Landscape / Statewide IPM Program [ipm.ucanr.edu]

- 5. canada.ca [canada.ca]

- 6. Copper pesticide - Wikipedia [en.wikipedia.org]

- 7. Copper Fungicides for Organic and Conventional Disease Management in Vegetables | Cornell Vegetables [vegetables.cornell.edu]

- 8. 2-乙基己酸铜(II) | Sigma-Aldrich [sigmaaldrich.com]

A Technical Overview of Copper Octanoate: Molecular Formula and Weight

Copper octanoate is an organometallic compound with applications ranging from a catalyst in chemical synthesis to an anti-fouling agent. A precise understanding of its fundamental chemical properties, including its molecular formula and weight, is essential for researchers and drug development professionals. This guide provides a detailed summary of these core characteristics.

It is important to note that "this compound" can refer to different species, primarily based on the oxidation state of the copper ion, which influences the overall molecular structure and properties. The most common form is copper(II) octanoate, which typically exists as a dimer.

Quantitative Data Summary

The molecular formula and weight of this compound vary depending on the specific chemical structure, particularly the oxidation state of the copper atom. The table below summarizes the key quantitative data for the most common forms.

| Compound Name | Oxidation State | Molecular Formula | Molar Mass ( g/mol ) |

| Copper(II) Octanoate (Dimer) | Cu(II) | C16H30CuO4 | 349.95[1] |

| Copper(II) Octanoate (Monomer) | Cu(II) | C8H16CuO2 | 207.76[2] |

| Copper(I) Octanoate | Cu(I) | C8H15CuO2 | 206.75[3] |

Copper(II) octanoate, also known as cupric octanoate, is frequently found in a dimeric "paddle-wheel" structure where two copper atoms are bridged by four octanoate ligands.[4] This dimeric form is represented by the molecular formula C16H30CuO4 and has a molecular weight of approximately 349.95 g/mol .[1] The monomeric formula, C8H16CuO2, corresponds to a molecular weight of 207.76 g/mol .[2] Copper(I) octanoate, or cuprous octanoate, is a distinct compound with the molecular formula C8H15CuO2 and a molecular weight of about 206.75 g/mol .[3]

References

Copper(II) Octanoate: A Comprehensive Technical Guide on its Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper(II) octanoate, a metal salt of the fatty acid octanoic acid, has a significant history rooted in the broader development of copper-based fungicides and catalysts. This technical guide provides an in-depth exploration of its discovery, historical context, physicochemical properties, and key experimental protocols for its synthesis and characterization. Furthermore, it elucidates the fungicidal mechanism of action, a critical aspect for its application in agriculture and material science. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed methodologies and a clear visualization of its biological interactions.

Introduction

Copper compounds have been utilized for their antimicrobial properties for centuries. The development of copper salts of fatty acids, such as copper(II) octanoate, marked a significant advancement, offering improved solubility in organic media and enhanced efficacy in various applications. While the precise date of the first synthesis of copper(II) octanoate is not definitively documented in readily available literature, its history is closely tied to the systematic investigation of copper carboxylates. A pivotal moment in the understanding of this class of compounds was the characterization of the dimeric structure of copper(II) acetate hydrate in 1953, which provided a foundational understanding of the structure of related copper(II) carboxylates[1]. Copper(II) octanoate has since found utility as a fungicide, bactericide, and catalyst in organic synthesis.[2][3][4] Its fungicidal activity stems from the release of cupric ions (Cu²⁺), which are toxic to fungal cells.[5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of Copper(II) Octanoate is essential for its application and formulation. The following table summarizes key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀CuO₄ | [6] |

| Molecular Weight | 349.95 g/mol | [6] |

| Appearance | Blue to green solid/liquid | [7] |

| IUPAC Name | copper;octanoate | [8] |

| CAS Number | 20543-04-8 | |

| Exact Mass | 349.144 g/mol | [4] |

| Crystal Structure | Binuclear "paddle-wheel" cage structure | [9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of Copper(II) Octanoate, based on established laboratory procedures.

Synthesis of Copper(II) Octanoate from Copper Oxide

This protocol describes a common method for synthesizing Copper(II) Octanoate via the reaction of copper oxide with n-octanoic acid.[2]

Materials:

-

Copper(II) oxide (CuO) powder

-

n-Octanoic acid (C₈H₁₆O₂)

-

Absolute ethanol

-

Round-bottom flask (1 L)

-

Water bath

-

Condenser

-

Stirring apparatus

-

Centrifuge

-

Evaporator

Procedure:

-

Weigh 12.4 g of copper oxide powder and place it into a 1 L round-bottom flask.

-

Add 22.5 g of n-octanoic acid to the flask (molar ratio of n-octanoic acid to copper oxide is 1:1).

-

Add 500 mL of absolute ethanol to the flask.

-

Stir the mixture to dissolve the n-octanoic acid completely in the ethanol.

-

Place the round-bottom flask in a water bath and attach a condenser.

-

Control the water bath temperature at 90°C and reflux the reaction mixture for 36 hours with continuous stirring.

-

After the reaction is complete, centrifuge the mixture to separate the liquid fraction.

-

Slowly evaporate the solvent from the liquid fraction at 80°C over 3 hours to obtain the solid Copper(II) Octanoate product.

-

The expected purity of the copper octanoate product is approximately 99.3%, with a yield of around 90.3%.[2]

Characterization Techniques

FTIR spectroscopy is employed to identify the functional groups and confirm the coordination of the carboxylate group to the copper ion.

Procedure:

-

Prepare a sample of the synthesized Copper(II) Octanoate.

-

Obtain the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹, using a suitable FTIR spectrometer.

-

Analyze the spectrum for characteristic peaks. The absence of the broad O-H stretching band from the carboxylic acid (around 3000 cm⁻¹) and the presence of asymmetric and symmetric stretching vibrations of the carboxylate group (typically around 1600-1550 cm⁻¹ and 1450-1400 cm⁻¹, respectively) indicate the formation of the copper salt.

TGA is used to study the thermal stability and decomposition of Copper(II) Octanoate.

Procedure:

-

Place a small, accurately weighed sample (typically 5-10 mg) of Copper(II) Octanoate into a TGA instrument crucible.[10]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).[10]

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the decomposition temperatures and the mass loss at each stage. Copper(II) octanoate is generally stable up to around 250°C.[11]

XRD is used to determine the crystalline structure of the synthesized Copper(II) Octanoate.

Procedure:

-

Prepare a powdered sample of the synthesized Copper(II) Octanoate.

-

Mount the sample in an X-ray diffractometer.

-

Record the XRD pattern by scanning a range of 2θ angles (e.g., 10-80°) using a specific X-ray source (e.g., Cu-Kα radiation).[12]

-

Analyze the resulting diffractogram to identify the crystalline phases present and determine the crystal structure. The pattern can be compared to known standards or analyzed to determine lattice parameters.

Mechanism of Action and Signaling Pathways

The primary application of Copper(II) Octanoate as a biocide is attributed to the fungicidal and bactericidal properties of the cupric ion (Cu²⁺).

Fungicidal and Bactericidal Action

Upon application, Copper(II) Octanoate slowly releases Cu²⁺ ions. These ions are the active agents that exert a multi-site inhibitory effect on fungal and bacterial cells. The mechanism is not fully elucidated but is understood to involve several key interactions:

-

Disruption of Enzyme Function: Cu²⁺ ions have a high affinity for sulfhydryl (-SH), amino (-NH₂), and carboxyl (-COOH) groups present in amino acids, the building blocks of proteins. By binding to these groups, Cu²⁺ ions can denature enzymes and other critical proteins, leading to the inhibition of essential metabolic pathways.[5]

-

Interference with Cell Wall Synthesis: Copper ions can interfere with the synthesis of chitin, a major component of fungal cell walls. This weakens the cell wall, making the fungus susceptible to osmotic stress and lysis.[13]

-

Generation of Reactive Oxygen Species (ROS): In the presence of reducing agents within the cell, Cu²⁺ can be reduced to Cu⁺. These cuprous ions can then catalyze the formation of highly reactive hydroxyl radicals from hydrogen peroxide via Fenton-like reactions. The resulting oxidative stress damages cellular components such as lipids, proteins, and DNA.[14]

-

Alteration of Membrane Permeability: Copper ions can disrupt the integrity of the cell membrane, leading to leakage of essential cellular contents and ultimately cell death.[5]

The following diagrams illustrate the key steps in the synthesis and the proposed fungicidal mechanism of action of Copper(II) Octanoate.

References

- 1. mjas.analis.com.my [mjas.analis.com.my]

- 2. Synthesis method for copper octoate - Eureka | Patsnap [eureka.patsnap.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. americanelements.com [americanelements.com]

- 5. Copper at the Fungal Pathogen-Host Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cupric octanoate | C16H30CuO4 | CID 161318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gelest.com [gelest.com]

- 8. Cu(II) octanoate | C8H16CuO2 | CID 129692441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 11. Antifungal Effect of Copper Nanoparticles against Fusarium kuroshium, an Obligate Symbiont of Euwallacea kuroshio Ambrosia Beetle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. arxiv.org [arxiv.org]

- 13. Antifungal Activity of Copper Oxide Nanoparticles against Root Rot Disease in Cucumber [mdpi.com]

- 14. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cupric Octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cupric octanoate, also known as copper(II) octanoate or copper(II) caprylate, is a metal-organic compound with the chemical formula Cu(C₈H₁₅O₂)₂. It belongs to the class of metal carboxylates, often referred to as metal soaps. This compound has garnered significant interest in various fields, particularly in agriculture as a fungicide and bactericide, and in materials science as a precursor for copper-based nanoparticles and catalysts.[1] Its biological activity is primarily attributed to the release of cupric ions (Cu²⁺), which are toxic to a broad spectrum of fungi and bacteria.[2] This guide provides a comprehensive overview of the physical and chemical properties of cupric octanoate, detailed experimental protocols, and an exploration of its mechanism of action, tailored for a technical audience in research and drug development.

Physicochemical Properties

Cupric octanoate is a compound whose physical properties are not extensively documented in readily available literature, a common trait for many metal soaps. However, based on available data and comparison with similar long-chain copper carboxylates, the following information can be summarized.

Physical Properties

A summary of the known and computed physical properties of cupric octanoate is presented in Table 1. Experimental values for properties such as melting point, boiling point, and density are not consistently reported in the literature and are often listed as "Not Available."[3] This is likely due to the compound's tendency to decompose at elevated temperatures rather than exhibiting a sharp melting or boiling point.

Table 1: Physical Properties of Cupric Octanoate

| Property | Value | Source/Method |

| Molecular Formula | C₁₆H₃₀CuO₄ | PubChem[1] |

| Molecular Weight | 349.95 g/mol | Computed by PubChem[1] |

| Appearance | Blue to green solid/liquid | American Elements[3] |

| Melting Point | Not Available | - |

| Boiling Point | Not Available | - |

| Density | Not Available | - |

| Solubility | Soluble in organic solvents | American Elements[3] |

| Insoluble in water | - |

Chemical Properties

Cupric octanoate exhibits chemical properties characteristic of a copper(II) carboxylate.

-

Structure: X-ray diffraction studies of similar copper(II) carboxylates reveal a dinuclear "paddle-wheel" structure. In this arrangement, two copper atoms are bridged by four carboxylate ligands.[4]

-

Decomposition: The compound is stable at room temperature but decomposes upon heating. The thermal decomposition of metal carboxylates can be a route to forming metal or metal oxide nanoparticles.

-

Reactivity: As a copper soap, it is a source of cupric ions, particularly in acidic or aqueous environments. This release of Cu²⁺ is central to its biological activity.

Spectroscopic Characterization

Spectroscopic data is crucial for the identification and characterization of chemical compounds. Due to the limited availability of specific spectra for cupric octanoate, this section provides an analysis based on characteristic data for similar copper(II) carboxylates.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. In cupric octanoate, the key vibrational bands are associated with the carboxylate group.

-

Carboxylate Asymmetric Stretch (ν_as(COO⁻)): Typically observed in the range of 1580-1620 cm⁻¹.[5][6] The position of this band is sensitive to the coordination mode of the carboxylate group.

-

Carboxylate Symmetric Stretch (ν_s(COO⁻)): Usually found in the region of 1400-1440 cm⁻¹.[5][6]

-

C-H Stretches: Aliphatic C-H stretching vibrations from the octanoate chains are expected in the 2850-2960 cm⁻¹ region.[7]

-

Cu-O Stretch: A band corresponding to the Cu-O bond vibration may be observed in the far-IR region, typically below 600 cm⁻¹.[5]

The difference (Δν) between the asymmetric and symmetric stretching frequencies of the carboxylate group can provide insights into its coordination mode (monodentate, bidentate, or bridging). For many copper(II) carboxylates with a paddle-wheel structure, this difference is typically in the range of 140-200 cm⁻¹.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining high-resolution ¹H and ¹³C NMR spectra for cupric octanoate is challenging. The Cu(II) ion is paramagnetic, having an unpaired electron. This leads to significant broadening of NMR signals and large chemical shift ranges, often making the spectra difficult to interpret or even unobservable with standard NMR techniques.[3][8][9][10][11][12] Specialized paramagnetic NMR techniques are often required for the structural elucidation of such complexes.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of cupric octanoate in an organic solvent is expected to show two main absorption bands.

-

d-d Transition: A broad, weak absorption band in the visible region, typically around 670-720 nm.[13][14] This band is characteristic of the d-d electronic transitions of the Cu(II) ion in a distorted octahedral or square pyramidal coordination environment.

-

Charge Transfer Band: A more intense absorption in the UV region, often below 400 nm, which is attributed to a ligand-to-metal charge transfer (LMCT) from the carboxylate oxygen atoms to the copper d-orbitals.[15][16]

Experimental Protocols

This section provides detailed methodologies for the synthesis of cupric octanoate and the determination of its key physical properties.

Synthesis of Cupric Octanoate

The following protocol is adapted from a known synthesis method for copper(II) carboxylates.[17][18][19][20][21]

Reaction: 2 C₇H₁₅COOH + CuO → (C₇H₁₅COO)₂Cu + H₂O[20]

Materials:

-

n-Octanoic acid (C₈H₁₆O₂)

-

Copper(II) oxide (CuO) powder

-

Absolute ethanol

-

Round-bottom flask (1 L)

-

Reflux condenser

-

Water bath

-

Stirring apparatus

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask, combine 12.4 g of copper(II) oxide powder and 22.5 g of n-octanoic acid.[20]

-

Add 500 mL of absolute ethanol to the flask.[20]

-

Stir the mixture to dissolve the n-octanoic acid.[20]

-

Set up the flask for reflux using a water bath and a condenser.

-

Heat the water bath to 90°C and maintain a gentle reflux for approximately 36 hours with continuous stirring. The reaction mixture will gradually turn dark green.[20]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Separate the solid product from the liquid by vacuum filtration.

-

The filtrate can be concentrated using a rotary evaporator at 80°C to yield more solid product.[20]

-

Wash the collected solid product with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the final product, cupric octanoate, in a desiccator under vacuum.

Determination of Melting Point

The melting point of a substance can be determined using a melting point apparatus.[22][23][24][25]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

Procedure:

-

Ensure the cupric octanoate sample is finely powdered using a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate initially to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2°C per minute) as the temperature approaches the approximate melting range.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Determination of Density

The density of cupric octanoate (if in a stable liquid or solid form at a given temperature) can be determined using standard methods. For a solid, this can be done by measuring the volume displacement of an inert liquid in which the sample is insoluble.[1][26][27][28]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer

-

An inert liquid of known density in which cupric octanoate is insoluble.

Procedure (for a solid sample):

-

Weigh a sample of cupric octanoate accurately using an analytical balance (mass m).

-

Partially fill a graduated cylinder with the inert liquid and record the initial volume (V₁).

-

Carefully add the weighed sample to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.

-

Record the final volume (V₂).

-

The volume of the sample is V = V₂ - V₁.

-

Calculate the density (ρ) using the formula: ρ = m / V.

Mechanism of Action as a Fungicide

The antifungal activity of cupric octanoate is primarily due to the action of cupric ions (Cu²⁺).[2][29][30] The lipophilic octanoate portion of the molecule may facilitate its passage through the fungal cell wall and membrane. Once inside or in close proximity to the fungal cell, the compound releases Cu²⁺ ions, which are highly reactive and can disrupt cellular homeostasis through multiple mechanisms.

Disruption of Cellular Homeostasis and Oxidative Stress

The fungicidal action of copper is a multi-site process, making the development of resistance in fungi less likely. The key mechanisms include:

-

Generation of Reactive Oxygen Species (ROS): Cu²⁺ can participate in Fenton-like reactions, catalyzing the production of highly damaging hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂), a byproduct of cellular metabolism. This leads to significant oxidative stress.[8][9][31][32][33][34][35]

-

Enzyme Inactivation: Copper ions have a high affinity for sulfhydryl (-SH) and amino (-NH₂) groups in proteins. Binding of Cu²⁺ to these groups can denature proteins and inactivate critical enzymes involved in cellular respiration and other metabolic pathways.[8]

-

Membrane Damage: The generation of ROS can lead to lipid peroxidation, damaging the integrity of the fungal cell membrane and mitochondrial membranes. This disrupts ion gradients and cellular transport processes.[12][35]

-

DNA Damage: Oxidative stress can also cause damage to nucleic acids, leading to mutations and impaired cell replication.[8]

-

Disruption of Protein Synthesis and Degradation: Recent proteomic studies have shown that copper toxicity can lead to the downregulation of proteins involved in translation and the upregulation of proteins involved in ubiquitin-mediated protein degradation.[8]

Applications in Drug Development and Research

The multifaceted mechanism of action of copper compounds like cupric octanoate makes them interesting candidates for further research and development.

-

Antifungal Drug Development: Understanding the specific cellular targets of copper could lead to the design of more potent and selective antifungal agents. The synergistic effects of copper with existing antifungal drugs are also an active area of research.[11]

-

Catalysis: Copper carboxylates are used as catalysts in various organic reactions. Their solubility in organic solvents makes them suitable for homogeneous catalysis.

-

Nanomaterial Synthesis: Cupric octanoate can serve as a precursor for the synthesis of copper and copper oxide nanoparticles, which have a wide range of applications in electronics, catalysis, and medicine.

Conclusion

Cupric octanoate is a compound with significant potential in various scientific and industrial applications. While a comprehensive dataset of its physical properties is not yet fully established in the literature, its chemical characteristics and biological activity are well-understood in the context of other copper(II) carboxylates. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers and professionals in the fields of chemistry, materials science, and drug development in their work with this versatile compound. Further research to fully characterize its physical properties and explore its potential applications is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Copper at the Fungal Pathogen-Host Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. modernscientificpress.com [modernscientificpress.com]

- 5. Synthesis, Structural Elucidation and Pharmacological Applications of Cu(II) Heteroleptic Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Proteomic Analysis of Copper Toxicity in Human Fungal Pathogen Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Paramagnetic solid-state NMR assignment and novel chemical conversion of the aldehyde group to dihydrogen ortho ester and hemiacetal moieties in copper(ii)- and cobalt(ii)-pyridinecarboxaldehyde complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Calculation and experimental measurement of paramagnetic NMR parameters of phenolic oximate Cu(ii) complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. akjournals.com [akjournals.com]

- 14. UV/Vis Spectroscopy of Copper Formate Clusters: Insight into Metal‐Ligand Photochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 18. The synthesis and analysis of copper(II) carboxylates - ProQuest [proquest.com]

- 19. Copper(II) Perfluorinated Carboxylate Complexes with Small Aliphatic Amines as Universal Precursors for Nanomaterial Fabrication - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mjas.analis.com.my [mjas.analis.com.my]

- 21. researchgate.net [researchgate.net]

- 22. article.sciencepublishinggroup.com [article.sciencepublishinggroup.com]

- 23. chem.ucalgary.ca [chem.ucalgary.ca]

- 24. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. quora.com [quora.com]

- 27. mt.com [mt.com]

- 28. aensiweb.com [aensiweb.com]

- 29. Copper Acquisition and Utilization in Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Frontiers | Copper Homeostasis in Aspergillus fumigatus: Opportunities for Therapeutic Development [frontiersin.org]

- 31. researchgate.net [researchgate.net]

- 32. Frontiers | Trace copper-mediated asexual development via a superoxide dismutase and induction of AobrlA in Aspergillus oryzae [frontiersin.org]

- 33. researchgate.net [researchgate.net]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. mdpi.com [mdpi.com]

In-Depth Technical Guide on the Safety and Hazards of Copper Octanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazard data for copper octanoate. The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support researchers, scientists, and drug development professionals in the safe handling and evaluation of this compound. The toxicity of this compound is primarily attributed to the copper ion, to which it dissociates.

Core Safety and Hazard Data

The following tables summarize the key quantitative and qualitative data on the safety and hazards of this compound.

Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Name | This compound | [1][2] |

| Synonyms | Octanoic acid, copper salt; Copper(II) octanoate | [1] |

| CAS Number | 20543-04-8 | [1] |

| Molecular Formula | C₁₆H₃₀CuO₄ | [3] |

| Appearance | Blue liquid or solid | [4][5] |

| Solubility in Water | Dispersible | [4][6] |

Toxicological Data

Acute Toxicity

This compound is reported to have low acute toxicity via oral, dermal, and inhalation routes of exposure.[7][8]

| Endpoint | Species | Route | Value | Classification |

| LD₅₀ | Rat | Oral | >5000 mg/kg | Very Low Toxicity |

| LD₅₀ | Rat/Rabbit | Dermal | >5000 mg/kg | Very Low Toxicity |

| LC₅₀ | Rat | Inhalation | Data not available | Insufficiently Studied |

Irritation and Sensitization

| Endpoint | Species | Result | Classification |

| Skin Irritation | Rabbit | Mild to non-irritating | Causes mild skin irritation (H316) |

| Eye Irritation | Rabbit | Minimally to seriously irritating | Causes eye irritation (H320) / Causes serious eye irritation (H319) |

| Skin Sensitization | Guinea Pig | Not a dermal sensitizer | Not classified as a skin sensitizer |

Chronic Toxicity, Carcinogenicity, and Reproductive Toxicity

Data specific to this compound for chronic toxicity, carcinogenicity, and reproductive and developmental toxicity are limited, with regulatory bodies often citing insufficient data.[9] The assessment is therefore often based on the known effects of copper.

| Endpoint | Finding | Reference |

| Chronic Toxicity | The liver is a major target of chronic copper toxicity. | [10] |

| Carcinogenicity | The EPA has not classified copper for carcinogenicity. | [7][8] |

| Reproductive Toxicity | Copper can interfere with both male and female reproductive systems and hamper embryo development in a dose-dependent manner. | [4][6][11][12] |

| Developmental Toxicity | Studies on copper compounds have shown developmental effects in animal models. | [5][13][14][15] |

Ecotoxicological Data

This compound is considered harmful to aquatic life.[11] It dissociates in the environment into copper ions and octanoic acid. While octanoic acid biodegrades rapidly, copper is an element and does not break down, though its bioavailability is influenced by environmental conditions.[8]

| Endpoint | Species | Value |

| 96-hour LC₅₀ | Rainbow Trout (Oncorhynchus mykiss) | Data for copper, not specific to this compound, ranges from 0.0165 to 0.530 mg/L depending on water hardness. |

| 48-hour LC₅₀ | Daphnia magna | Data for copper, not specific to this compound, is available but highly dependent on water chemistry. |

Experimental Protocols

The following are detailed methodologies for key toxicological experiments, based on OECD guidelines, which are standard protocols for assessing the safety of chemicals like this compound.

Acute Oral Toxicity (OECD Guideline 425)

-

Objective: To determine the median lethal dose (LD₅₀) of a substance after a single oral administration.

-

Test Animal: Typically, adult female rats are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed at a starting level just below the best preliminary estimate of the LD₅₀.

-

If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The LD₅₀ is calculated using the maximum likelihood method.

-

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

-

Test Animal: Albino rabbits are the preferred species.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for 4 hours.

-

After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

The reactions are scored, and the substance is classified based on the severity and reversibility of the effects.[16][17]

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

-

Test Animal: Albino rabbits are typically used.

-

Procedure:

-

A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal.

-

The other eye serves as a control.

-

The eyes are examined for corneal opacity, iritis, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

-

The severity of the reactions is scored to classify the substance's irritation potential.[18][19][20][21]

-

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

-

Objective: To assess the potential of a substance to cause skin sensitization (allergic contact dermatitis).

-

Procedure:

-

Induction Phase: The test substance is administered to the animals both by intradermal injection (with and without adjuvant) and by topical application to induce an immune response.

-

Challenge Phase: After a rest period of 10-14 days, the animals are challenged with a topical application of the test substance at a non-irritating concentration.

-

The skin reactions are observed 24 and 48 hours after the challenge. The incidence and severity of the skin reactions in the test group are compared to a control group to determine if the substance is a sensitizer.

-

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of this compound toxicity is driven by the bioavailability of the copper ion (Cu²⁺). Excess intracellular copper can induce cellular damage through several pathways.

Copper-Induced Oxidative Stress

Excess copper is a potent catalyst for the generation of reactive oxygen species (ROS) through Fenton-like reactions. This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA.

Caption: Copper-induced oxidative stress pathway leading to cellular damage.

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

Recent research has identified a unique form of programmed cell death termed "cuproptosis," which is distinct from other cell death mechanisms like apoptosis.[1][7][11][12][13] This pathway is initiated by the accumulation of intracellular copper, which directly targets components of the mitochondrial tricarboxylic acid (TCA) cycle.

Caption: Simplified signaling pathway of cuproptosis.

Experimental Workflow for Hazard Assessment

The logical workflow for assessing the hazards of a chemical like this compound typically follows a tiered approach, starting with existing data analysis and progressing to in vitro and in vivo tests as necessary.

Caption: Tiered workflow for chemical hazard assessment.

References

- 1. Cuproptosis: Unraveling the Mechanisms of Copper-Induced Cell Death and Its Implication in Cancer Therapy | MDPI [mdpi.com]

- 2. cornucopia.org [cornucopia.org]

- 3. Essential But Toxic - Copper Homeostasis - Advanced Science News [advancedsciencenews.com]

- 4. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 5. Copper induces oxidative stress and apoptosis through mitochondria-mediated pathway in chicken hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Copper: Toxicological relevance and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. canada.ca [canada.ca]

- 9. The Role of Copper Homeostasis in Brain Disease [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cuproptosis: Mechanisms, biological significance, and advances in disease treatment-A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 17. Making sure you're not a bot! [opus4.kobv.de]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. researchgate.net [researchgate.net]

- 20. scribd.com [scribd.com]

- 21. researchgate.net [researchgate.net]

- 22. bvl.bund.de [bvl.bund.de]

- 23. fungicide pollution: Topics by Science.gov [science.gov]

An In-depth Technical Guide to the Thermal Decomposition of Copper Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of copper octanoate. It details the thermal stability, decomposition pathway, and kinetic parameters associated with this process. This document synthesizes available data to present a thorough understanding of the compound's behavior under thermal stress, offering valuable insights for researchers in materials science, drug development, and catalysis. The guide includes detailed experimental protocols for thermal analysis and visualization of the decomposition pathway.

Introduction

This compound, a metal carboxylate, finds applications in various fields, including as a fungicide, catalyst, and precursor for the synthesis of copper and copper oxide nanoparticles.[1][2] Its thermal decomposition is a critical aspect of its application and synthesis, dictating its stability and the nature of the resulting products. Understanding the thermal behavior of this compound is paramount for its effective and safe use in research and industrial processes.

This guide aims to provide a detailed technical overview of the thermal decomposition of this compound, focusing on the quantitative data, experimental methodologies, and the underlying chemical transformations.

Thermal Stability and Decomposition Profile

The thermal stability of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses reveal the temperature ranges of stability and the characteristic temperatures of decomposition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This compound is generally stable up to approximately 250 °C.[3][4] Beyond this temperature, it undergoes a multi-step decomposition process. While specific quantitative data for this compound is not extensively published, the decomposition profile is expected to be analogous to other copper carboxylates, such as copper acetate.[4]

The decomposition typically occurs in two overlapping stages:

-

Stage 1: The initial decomposition step involves the breaking of the copper-oxygen bonds and the release of the carboxylate ligands.

-

Stage 2: The subsequent stage involves the decomposition of the organic moiety and the formation of the final solid residue.

Table 1: Illustrative TGA Data for this compound Decomposition *

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) |

| Stage 1 & 2 (overlapping) | 250 - 400 | ~300 | ~70-80 |

*Data is illustrative and based on the general behavior of copper carboxylates. Actual values may vary depending on experimental conditions such as heating rate and atmosphere.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. The DSC thermogram of this compound would be expected to show endothermic and exothermic events corresponding to phase transitions and decomposition reactions.

-

Endothermic Peaks: An endothermic peak would likely be observed corresponding to the melting of this compound before decomposition. Further endothermic events may be associated with the energy absorbed to break chemical bonds during decomposition.

-

Exothermic Peaks: Exothermic peaks may be observed, potentially related to the combustion of the organic components if the decomposition is carried out in an oxidizing atmosphere.

Table 2: Expected DSC Events for this compound Decomposition *

| Event | Temperature Range (°C) | Peak Type | Associated Process |

| Melting | 100 - 150 | Endothermic | Phase transition from solid to liquid |

| Decomposition | 250 - 400 | Endothermic/Exothermic | Bond breaking, release of gaseous products, and formation of solid residue |

*Data is illustrative. The nature of the peaks (endothermic or exothermic) during decomposition can be complex and dependent on the atmosphere.

Decomposition Products

The thermal decomposition of this compound yields both solid and gaseous products. The nature of these products is crucial for understanding the reaction mechanism and for applications where the final residue is of interest.

Solid Residue

The primary solid residue from the thermal decomposition of this compound is typically copper metal (Cu) when conducted in an inert atmosphere (e.g., nitrogen or argon).[5] In the presence of an oxidizing atmosphere (e.g., air or oxygen), the final solid product is expected to be copper(II) oxide (CuO) or a mixture of copper oxides.[6]

Gaseous Products

The gaseous products evolved during the decomposition of this compound are primarily derived from the octanoate ligand. Based on studies of similar metal carboxylates, the expected gaseous products include:[7]

-

Carbon dioxide (CO₂): Formed from the decarboxylation of the carboxylate group.

-

Octanoic acid (C₈H₁₆O₂): Released as a volatile product.[5]

-

Hydrocarbons: Various shorter-chain hydrocarbons may be formed from the fragmentation of the octyl chain.

The identification of these gaseous products is typically achieved using evolved gas analysis (EGA) techniques such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).

Proposed Decomposition Mechanism

While a definitive, universally accepted mechanism for the thermal decomposition of this compound has not been explicitly detailed in the literature, a plausible pathway can be proposed based on the known behavior of copper carboxylates. The decomposition is believed to proceed through a series of steps involving the reduction of Cu(II) to Cu(I) and finally to Cu(0) in an inert atmosphere.

The following diagram illustrates a generalized decomposition pathway:

Caption: A plausible reaction pathway for the thermal decomposition of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC).

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidizing atmosphere) at a flow rate of 50-100 mL/min.

-

Set the temperature program: Heat from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset and end temperatures of each decomposition step and the corresponding mass loss.

-

Caption: A schematic workflow for thermogravimetric analysis of this compound.

Evolved Gas Analysis (EGA) by TGA-MS/FTIR

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

TGA Setup: Follow the TGA protocol as described in section 5.1, using an inert purge gas (e.g., helium for TGA-MS, nitrogen for TGA-FTIR).

-

Interface: The evolved gases from the TGA furnace are transferred to the MS or FTIR via a heated transfer line (typically maintained at 200-250 °C to prevent condensation).

-

MS/FTIR Data Acquisition:

-

TGA-MS: The mass spectrometer is set to scan a specific mass-to-charge (m/z) range to detect the evolved species. The ion currents for specific m/z values corresponding to expected fragments (e.g., m/z 44 for CO₂, m/z 18 for H₂O, and fragments of octanoic acid) are monitored as a function of temperature.

-

TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream. The absorbance at specific wavenumbers characteristic of the functional groups of the expected products (e.g., C=O stretching for CO₂ and carboxylic acids, C-H stretching for hydrocarbons) is monitored as a function of temperature.

-

-

Data Analysis: Correlate the evolution profiles of the identified gaseous products with the mass loss steps observed in the TGA curve.

Caption: A generalized workflow for evolved gas analysis of this compound decomposition.

Conclusion

The thermal decomposition of this compound is a complex process that is initiated at temperatures above 250 °C and proceeds through multiple overlapping steps. The decomposition pathway involves the release of gaseous products, including carbon dioxide and octanoic acid, and results in the formation of a solid residue of either copper metal or copper oxide, depending on the atmospheric conditions. This technical guide provides a foundational understanding of this process, offering valuable data and experimental protocols for researchers and professionals. Further detailed studies are warranted to elucidate the precise quantitative aspects and the intricate mechanistic details of this compound's thermal degradation.

References

- 1. fkit.unizg.hr [fkit.unizg.hr]

- 2. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 3. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. measurlabs.com [measurlabs.com]

- 7. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Copper(II) Octanoate in Organic Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(II) octanoate, a copper salt of octanoic acid, is emerging as a versatile and economical catalyst for a range of organic transformations. Its utility stems from the general advantages of copper catalysis, including lower cost and toxicity compared to precious metals like palladium. As a copper(II) carboxylate, it shares catalytic properties with more commonly used salts like copper(II) acetate, making it a viable candidate for similar applications. These application notes provide an overview of potential uses, detailed experimental protocols for key reactions where copper carboxylates are active, and quantitative data to guide reaction optimization.

Key Applications

Copper(II) octanoate is a potential catalyst for several important classes of organic reactions, primarily demonstrated by the activity of analogous copper carboxylate salts. These include:

-

Oxidative Coupling Reactions: Particularly the polymerization of phenols to form valuable polymers.

-

Carbon-Nitrogen (C-N) Cross-Coupling Reactions: Including Chan-Lam type couplings for the synthesis of N-aryl compounds.

-

Click Chemistry: Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form triazoles, where the Cu(II) salt can act as a precursor to the active Cu(I) species.